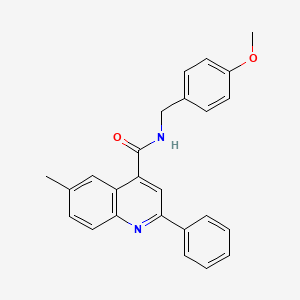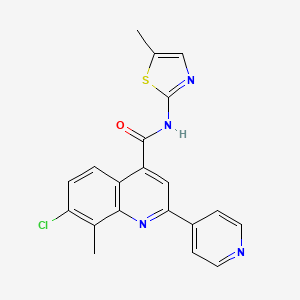
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been widely used in scientific research for its unique properties. DMQX is a competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in the central nervous system.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a competitive antagonist of the AMPA receptor, which means that it binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in a decrease in the activity of the receptor and a reduction in the excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and amplitude of excitatory postsynaptic currents in the hippocampus, which is a brain region that is important for learning and memory. N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to impair spatial learning and memory in rats. In addition, N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been found to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is that it is a selective antagonist of the AMPA receptor, which means that it does not affect other glutamate receptors. This allows researchers to study the specific role of the AMPA receptor in the central nervous system. However, one limitation of using N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease. N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide may be a useful tool for investigating the mechanisms underlying these diseases and developing new treatments. Another area of interest is the development of new drugs that target the AMPA receptor. N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide may be a useful starting point for the development of these drugs. Finally, the use of N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide in combination with other drugs may be a promising approach for the treatment of neurological disorders.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been widely used in scientific research as a tool to study the role of the AMPA receptor in the central nervous system. It has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has also been used to study the effects of drugs that target the AMPA receptor, such as the nootropic drug aniracetam.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-9-19-20(25(29)28-21-10-8-18(30-3)12-23(21)31-4)13-22(27-24(19)16(15)2)17-6-5-11-26-14-17/h5-14H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQYINBGWXRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3500376.png)
![isopropyl 4-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500387.png)
![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)


![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B3500419.png)

![4-({4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-6-chloro-2-(2-pyridinyl)quinoline](/img/structure/B3500431.png)
![6-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500438.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)
![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3500453.png)

![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
